1-(3-Bromo-5-(trifluoromethyl)phenyl)pyrrolidin-2-one
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Overview
Description
1-(3-Bromo-5-(trifluoromethyl)phenyl)pyrrolidin-2-one is an organic compound that features a pyrrolidin-2-one ring substituted with a 3-bromo-5-(trifluoromethyl)phenyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-(trifluoromethyl)phenyl)pyrrolidin-2-one typically involves the reaction of 3-bromo-5-(trifluoromethyl)benzene with pyrrolidin-2-one under specific conditions. One common method includes:
Starting Materials: 3-bromo-5-(trifluoromethyl)benzene and pyrrolidin-2-one.
Catalysts and Reagents: The reaction may require a base such as triethylamine and a solvent like methanol.
Reaction Conditions: The mixture is typically heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters precisely.
Purification Steps: Such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-(trifluoromethyl)phenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
1-(3-Bromo-5-(trifluoromethyl)phenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-Bromo-5-(trifluoromethyl)phenyl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules, potentially affecting pathways related to its biological activity.
Comparison with Similar Compounds
- 3-Bromo-5-(trifluoromethyl)phenol
- 2-Bromo-5-(trifluoromethyl)pyridine
- 1-Bromo-3,5-bis(trifluoromethyl)benzene
Uniqueness: 1-(3-Bromo-5-(trifluoromethyl)phenyl)pyrrolidin-2-one is unique due to the presence of both a pyrrolidin-2-one ring and a 3-bromo-5-(trifluoromethyl)phenyl group. This combination imparts distinct chemical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-8-4-7(11(13,14)15)5-9(6-8)16-3-1-2-10(16)17/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNXQXZROVLFPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC(=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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